![molecular formula C21H13F7N4O3 B11930888 5-(Difluoromethyl)-3-({1-[(5-fluoro-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-oxo-4-(1,1,2,2-tetrafluoroethyl)-1,6-dihydropyrimidin-5-yl}oxy)-2-methylbenzonitrile](/img/structure/B11930888.png)

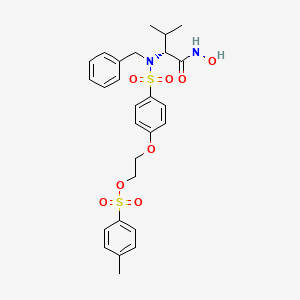

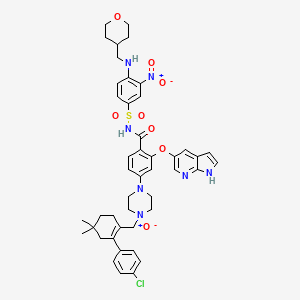

5-(Difluoromethyl)-3-({1-[(5-fluoro-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-oxo-4-(1,1,2,2-tetrafluoroethyl)-1,6-dihydropyrimidin-5-yl}oxy)-2-methylbenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

PYR01 is a potent nonnucleoside reverse transcriptase inhibitor of HIV-1. It concurrently acts as a targeted activator to eliminate cells expressing HIV-1 . This compound has shown significant promise in the field of HIV research due to its dual functionality in inhibiting viral replication and selectively killing infected cells .

Méthodes De Préparation

The synthesis of PYR01 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is available for research purposes and can be synthesized in bulk upon request .

Analyse Des Réactions Chimiques

PYR01 undergoes various chemical reactions, primarily focusing on its interaction with HIV-1 reverse transcriptase. It binds to the reverse transcriptase-p66 domain of monomeric Gag-Pol and acts as an allosteric modulator to accelerate dimerization . This results in premature intracellular viral protease activation and selective HIV-1 infected cell death . Common reagents and conditions used in these reactions include specific inhibitors and activators that facilitate the binding and modulation processes .

Applications De Recherche Scientifique

PYR01 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying nonnucleoside reverse transcriptase inhibitors. In biology and medicine, it is used to investigate the mechanisms of HIV-1 replication and the potential for targeted cell killing . The compound’s ability to selectively eliminate HIV-1 infected cells makes it a valuable tool in the development of new therapeutic strategies for HIV-1 cure .

Mécanisme D'action

The mechanism of action of PYR01 involves its binding to the reverse transcriptase-p66 domain of monomeric Gag-Pol. This binding acts as an allosteric modulator, accelerating dimerization and resulting in premature intracellular viral protease activation . This process leads to the selective killing of HIV-1 infected cells. The molecular targets and pathways involved include the reverse transcriptase-p66 domain and the intracellular viral protease .

Comparaison Avec Des Composés Similaires

PYR01 is unique in its dual functionality as both an inhibitor of HIV-1 reverse transcriptase and a targeted activator for eliminating HIV-1 infected cells. Similar compounds include other nonnucleoside reverse transcriptase inhibitors such as Pyr02, which also inhibits HIV-1 viral replication but lacks the potent cell-killing activity of PYR01 . The structural differences between PYR01 and Pyr02 result in varying degrees of efficacy in inducing dimerization and subsequent cell death .

Propriétés

Formule moléculaire |

C21H13F7N4O3 |

|---|---|

Poids moléculaire |

502.3 g/mol |

Nom IUPAC |

5-(difluoromethyl)-3-[1-[(5-fluoro-2-oxo-1H-pyridin-3-yl)methyl]-6-oxo-4-(1,1,2,2-tetrafluoroethyl)pyrimidin-5-yl]oxy-2-methylbenzonitrile |

InChI |

InChI=1S/C21H13F7N4O3/c1-9-11(5-29)2-10(17(23)24)4-14(9)35-15-16(21(27,28)20(25)26)31-8-32(19(15)34)7-12-3-13(22)6-30-18(12)33/h2-4,6,8,17,20H,7H2,1H3,(H,30,33) |

Clé InChI |

VZPBEVWOYXRBLB-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C=C1OC2=C(N=CN(C2=O)CC3=CC(=CNC3=O)F)C(C(F)F)(F)F)C(F)F)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S,4R,5R)-9-ethyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B11930878.png)

![2-(3-Amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid](/img/structure/B11930895.png)

![4-[(3S)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine](/img/structure/B11930899.png)

![2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid](/img/structure/B11930904.png)